Precision Synthesis of Chiral Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate
Precision Synthesis of Chiral Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate
This technical guide details the precision synthesis of Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate , a
The synthesis strategy prioritizes the Resolution Route (O'Brien/Hirama method) for scalability and optical purity, followed by
Executive Summary
-
Target Molecule: Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate (also known as
-bis(methoxycarbonyl)-2,2'-bipyrrolidine). -
Core Scaffold:
-symmetric 2,2'-bipyrrolidine. -
Key Applications: Chiral ligand for asymmetric dihydroxylation (OsO
), organocatalysis, and sparteine surrogate. -
Primary Methodology: Photochemical dimerization of pyrrolidine
Optical resolution via tartaric acid Carbamate protection. -
Yield Expectations: ~50% (dimerization), >60% (resolution), >90% (protection).
Retrosynthetic Analysis
The
Strategic Disconnections:
-
N-C Bond Formation: Installation of the methyl carbamate protecting group on the enantiopure diamine.
-
Chiral Resolution: Separation of rac-2,2'-bipyrrolidine into (
) and ( ) enantiomers using tartaric acid. -
C-C Bond Formation: Photochemical homocoupling of pyrrolidine (Mercury lamp) or oxidative coupling.
Protocol 1: Synthesis of Enantiopure 2,2'-Bipyrrolidine
Note: This protocol describes the isolation of the (
Phase 1.1: Photodimerization (The Scaffold)
Objective: Synthesize rac-2,2'-bipyrrolidine from pyrrolidine.
-
Setup: Equip a quartz reaction vessel with a low-pressure mercury lamp (254 nm).
-
Reagents: Charge with pyrrolidine (neat) and a catalytic drop of mercury (sensitizer).
-
Reaction: Irradiate at reflux for 7 days under
atmosphere. -
Workup:
-
Decant liquid to separate from elemental mercury.
-
Distill off unreacted pyrrolidine (atmospheric pressure).
-
Vacuum Distillation: Collect rac-2,2'-bipyrrolidine at 79–81 °C (3.0 mmHg) .
-
Yield: ~50% as a clear, light yellow liquid.
-
Phase 1.2: Optical Resolution (The Chirality)
Objective: Isolate (
-
Formation of Tartrate Salts:
-
Dissolve rac-2,2'-bipyrrolidine (1.0 equiv) in water.
-
Add L-(+)-Tartaric acid (0.5 equiv) and acetic acid (1.0 equiv).
-
Heat to 90 °C until homogeneous, then cool slowly to 0 °C.
-
-
Filtration (Removal of R,R):
-
The (
)-2,2'-bipyrrolidine L-tartrate salt precipitates as white crystals. Filter and set aside (can be used to generate ( )-isomer).
-
-
Isolation of (S,S)-Isomer:
-
Basify the mother liquor (filtrate) with KOH pellets at 0 °C to pH >12.
-
Extract vigorously with diethyl ether (
). -
Dry combined organics over
and concentrate to yield crude ( )-enriched oil.
-
-
Purification (Optional but Recommended):
-
Redissolve the oil in water and treat with D-(-)-Tartaric acid (0.5 equiv relative to original mass).
-
Recrystallize the resulting precipitate from hot water to obtain pure (
)-2,2'-bipyrrolidine D-tartrate.
-
-
Free Basing:
-
Treat the pure tartrate salt with 10M KOH.
-
Extract with ether, dry (
), and concentrate. -
Validation:
(c 1.0, EtOH) for the free amine.
-
Protocol 2: N,N'-Functionalization (The Target)
Objective: Convert (
Mechanistic Insight
The reaction proceeds via a dual nucleophilic acyl substitution. The high basicity of the secondary amines requires a scavenger base (Schotten-Baumann conditions or anhydrous amine base) to neutralize the HCl byproduct and drive the equilibrium.
Experimental Procedure
Reagents:
-
(
)-2,2'-Bipyrrolidine (1.0 equiv) -
Methyl Chloroformate (
) (2.5 equiv) -
Triethylamine (
) (3.0 equiv) or NaOH (aq) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve (
)-2,2'-bipyrrolidine (10 mmol) and (30 mmol) in anhydrous DCM (50 mL). Cool to 0 °C . -
Addition: Add Methyl Chloroformate (25 mmol) dropwise via syringe over 20 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO
, 5% MeOH/DCM) for disappearance of the diamine. -
Quench & Workup:
-
Quench with saturated
(aq).[1] -
Separate layers; extract aqueous phase with DCM (
). -
Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).[1]
-
Target Product: Colorless oil or low-melting solid.
-
Characterization Data (Expected)
| Property | Value / Observation |
| Appearance | Colorless viscous oil or white solid |
| 1H NMR | |
| Enantiomeric Excess | >99% (Determined via Chiral HPLC) |
| Stability | Stable at RT; store under inert atmosphere |
Visualization: Synthesis Workflow
Caption: Workflow for the resolution-based synthesis of the target chiral dicarboxylate.
Alternative Route: Oxidative Coupling (Beak/O'Brien)
Use this route if a photoreactor is unavailable or for small-scale enantioselective synthesis.
-
Starting Material:
-Boc-pyrrolidine. -
Lithiation: Treatment with s-BuLi and (-)-Sparteine (chiral ligand) at -78 °C generates a chiral organolithium species.
-
Oxidative Coupling: Addition of an oxidant (e.g.,
or ) induces homocoupling to form ( )- -di-Boc-2,2'-bipyrrolidine. -
PG Swap:
-
Deprotection: TFA/DCM
( )-2,2'-bipyrrolidine (TFA salt). -
Reprotection:
Target . Note: This route is chemically elegant but requires expensive sparteine (or surrogates) and involves a protecting group swap.
-
References
-
Oishi, T., Hirama, M., Sita, L. R., & Masamune, S. (1991). Synthesis of Chiral 2,2'-Bipyrrolidine Derivatives. Synthesis, 789–792. Link
-
Beak, P., & Lee, W. K. (1990).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 55(9), 2578–2580. Link -
O'Brien, P. (1998). Chiral Lithium Amides: New Tools for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1439–1457. Link
-
Organic Syntheses. (2003). Anodic Oxidation of N-Carbomethoxypyrrolidine. Org.[2][3][4][5][6][7][8] Synth., 63, 206.[2][3][4][5][8] (Reference for carbamate stability/oxidation). Link
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